A Technical Guide to the Fundamental Properties of 1-Benzyl-4-phenylpiperazine
A Technical Guide to the Fundamental Properties of 1-Benzyl-4-phenylpiperazine
Executive Summary: This document provides a comprehensive technical overview of 1-Benzyl-4-phenylpiperazine, a substituted piperazine derivative. It is intended for researchers, scientists, and professionals in drug development. The guide covers the core physicochemical properties, a plausible synthetic route, and projected pharmacological and metabolic profiles based on data from structurally related compounds. Due to a notable scarcity of specific experimental data for 1-Benzyl-4-phenylpiperazine in scientific literature, this guide contextualizes its potential characteristics by referencing the broader class of phenylpiperazine and benzylpiperazine analogues. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity.
Physicochemical Properties
1-Benzyl-4-phenylpiperazine is a chemical compound belonging to the piperazine class. Its fundamental properties have been compiled from established chemical databases.
Table 1: Core Chemical and Physical Properties of 1-Benzyl-4-phenylpiperazine
| Property | Value | Source |
| IUPAC Name | 1-benzyl-4-phenylpiperazine | |
| Molecular Formula | C₁₇H₂₀N₂ | |
| Molecular Weight | 252.35 g/mol | |
| CAS Number | 3074-46-2 | |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| InChIKey | VEJWDLHOLWGRLH-UHFFFAOYSA-N | |
| Monoisotopic Mass | 252.162648646 Da |
Synthesis and Characterization
While specific literature detailing the synthesis of 1-Benzyl-4-phenylpiperazine is limited, a standard and effective method for creating such N-substituted piperazines is through direct N-alkylation.
General Synthetic Approach
The synthesis can be achieved by the direct N-alkylation of 1-phenylpiperazine with a benzyl halide, such as benzyl chloride or benzyl bromide.[1] The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid formed during the reaction.[1]
Caption: General workflow for the synthesis of 1-Benzyl-4-phenylpiperazine.
Analytical Characterization Methods
For the identification and characterization of piperazine derivatives, several analytical techniques are commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying the parent compound and its metabolites in biological samples like urine.[2] The sample typically undergoes hydrolysis, extraction, and derivatization (e.g., acetylation) before analysis.[2]
-
Thin-Layer Chromatography (TLC): A screening technique used for the separation and preliminary identification of piperazine compounds. Visualization is often achieved using an acidified iodoplatinate solution.[3]
Projected Pharmacology
Predicted Mechanism of Action
Piperazine derivatives typically function as monoamine releasing agents and reuptake inhibitors, potentiating neurotransmission of dopamine, norepinephrine, and serotonin.[4] This action is achieved by reversing the direction of monoamine transporters (DAT, NET, and SERT), causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.[6] The benzylpiperazine (BZP) class, for instance, often shows a greater effect on dopamine and norepinephrine systems, while phenylpiperazine analogues can have more pronounced serotonergic activity.[5][7]
Caption: Projected mechanism of action as a monoamine releasing agent.
Receptor Binding Profile
A comprehensive receptor binding profile for 1-Benzyl-4-phenylpiperazine is not available. However, related N-phenylpiperazine derivatives are known to bind to α-adrenergic and serotonergic receptors.[8][9] For context, the binding affinities of some related compounds are presented below.
Table 2: Receptor Binding Affinities of Structurally Related Piperazine Analogs
| Compound | Receptor | Ki (nM) | Source |
| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide | Human 5-HT₇ | 0.8 | [10] |
| Human 5-HT₁ₐ | 503 | [10] | |
| Human D₂ | 161 | [10] | |
| 1-Phenylpiperazine | Rat 5-HT₁ₐ | 380 |
Metabolism and Toxicology
Projected Metabolic Pathways
The metabolism of piperazine-based drugs is primarily handled by the cytochrome P450 (CYP) enzyme system in the liver.[11] For benzylpiperazine (BZP), the main metabolic pathways involve hydroxylation of the aromatic rings and N-dealkylation, catalyzed by enzymes such as CYP2D6, CYP1A2, and CYP3A4.[4][7][12] The resulting metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) before excretion.[11]
Caption: A generalized metabolic pathway for piperazine derivatives.
Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Benzyl-4-phenylpiperazine is associated with several hazards.
Table 3: GHS Hazard Classification for 1-Benzyl-4-phenylpiperazine
| Hazard Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation |
Source:[13]
Clinical toxicological data is unavailable. For related piperazine stimulants, adverse effects are typically sympathomimetic, including agitation, anxiety, palpitations, confusion, and seizures.[4][7]
Representative Experimental Protocols
The following protocols are representative of methods used to characterize piperazine derivatives and can be adapted for the study of 1-Benzyl-4-phenylpiperazine.
Protocol: Radioligand Receptor Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of ligands for specific receptors, such as the 5-HT₇ receptor.[10]
-
Membrane Preparation: Prepare membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells with cloned human 5-HT₇ receptors).
-
Incubation: Incubate a small amount of membrane protein (e.g., 5 µg) in a binding buffer (e.g., 50 mmol/L Tris-HCl, 4 mmol/L MgCl₂) with a specific radioligand (e.g., [³H]-SB-269970).
-
Competition: Perform incubations with increasing concentrations of the test compound (1-Benzyl-4-phenylpiperazine) to displace the radioligand.
-
Nonspecific Binding: Determine nonspecific binding in parallel incubations using a high concentration of a known non-radiolabeled ligand (e.g., 25 µmol/L clozapine).[10]
-
Separation: After incubation (e.g., 60 min at 37°C), rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters, and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) value by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand receptor binding assay.
Protocol: In Vitro CYP Inhibition Assay
This protocol is based on methods used to assess the potential of piperazine compounds to inhibit major Cytochrome P450 isoenzymes.[4][12]
-
System Preparation: Use pooled human liver microsomes as the source of CYP enzymes.
-
Incubation Mixture: Prepare an incubation mixture containing microsomes, a specific probe substrate for the CYP isoenzyme of interest (e.g., dextromethorphan for CYP2D6), and the necessary cofactor (NADPH).[4]
-
Inhibition Test: Add varying concentrations of the test compound (1-Benzyl-4-phenylpiperazine) to the incubation mixture.
-
Controls: Run parallel incubations: a negative control (no inhibitor) and a positive control (a known potent inhibitor for that isoenzyme, e.g., quinidine for CYP2D6).[12]
-
Reaction: Initiate the metabolic reaction by adding NADPH and incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Determine the percent inhibition of enzyme activity caused by the test compound relative to the negative control. Calculate the IC₅₀ value.
Conclusion
1-Benzyl-4-phenylpiperazine is a defined chemical entity with known physicochemical properties. However, there is a significant lack of published experimental data regarding its specific synthesis, pharmacology, metabolism, and toxicology. Based on its structural similarity to other benzyl- and phenylpiperazine derivatives, it is projected to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems. The provided synthesis and analytical protocols offer a framework for future research, which is essential to fully elucidate the compound's pharmacological profile and to accurately assess its potential for therapeutic applications or abuse.
References
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 7. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Benzyl-4-phenylpiperazine | C17H20N2 | CID 511484 - PubChem [pubchem.ncbi.nlm.nih.gov]
